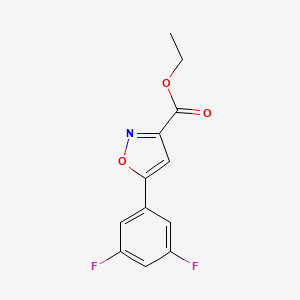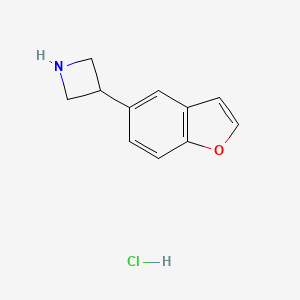
3-(5-Benzofuryl)azetidine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “MFCD32662208” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and has been studied extensively for its potential uses in various scientific fields. This compound is of interest due to its reactivity and the potential it holds for industrial and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD32662208” involves a series of chemical reactions that require precise conditions. The primary synthetic route includes the reaction of specific precursors under controlled temperature and pressure conditions. The reaction typically involves the use of catalysts to enhance the yield and purity of the final product.
Industrial Production Methods: On an industrial scale, the production of “MFCD32662208” is carried out in large reactors where the reaction conditions are meticulously monitored. The process involves multiple steps, including purification and crystallization, to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions: “MFCD32662208” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions: The reactions involving “MFCD32662208” typically require specific reagents such as oxidizing agents, reducing agents, and catalysts. The conditions for these reactions include controlled temperature, pressure, and pH levels to ensure the desired outcome.
Major Products Formed: The major products formed from the reactions of “MFCD32662208” depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
“MFCD32662208” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: “MFCD32662208” is used in the production of various industrial products, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of “MFCD32662208” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, which can lead to changes in their activity or function. The pathways involved may include enzymatic reactions, signal transduction, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds: Compounds similar to “MFCD32662208” include those with similar molecular structures and reactivity. Some examples are:
- Compound A
- Compound B
- Compound C
Comparison: Compared to these similar compounds, “MFCD32662208” is unique due to its specific molecular configuration, which imparts distinct properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
Molecular Formula |
C11H12ClNO |
|---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
3-(1-benzofuran-5-yl)azetidine;hydrochloride |
InChI |
InChI=1S/C11H11NO.ClH/c1-2-11-9(3-4-13-11)5-8(1)10-6-12-7-10;/h1-5,10,12H,6-7H2;1H |
InChI Key |
NKAKWMYFLZMIMN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC3=C(C=C2)OC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


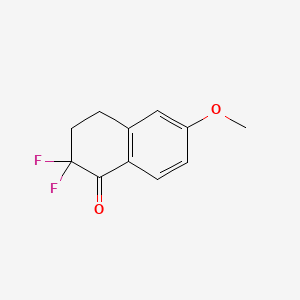
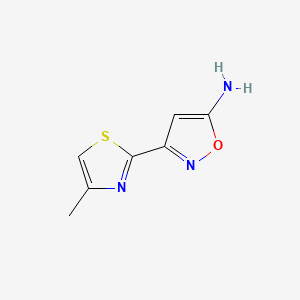

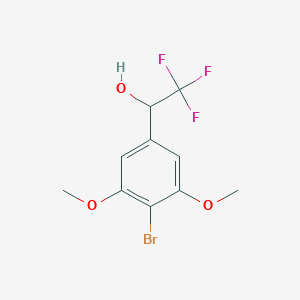
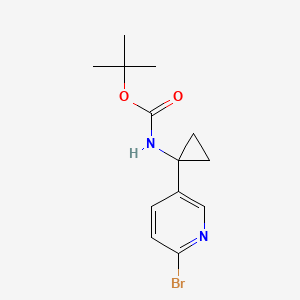
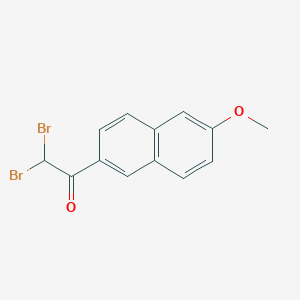
![(2S,4S)-1-Cbz-4-hydroxy-2-[4-(methoxycarbonyl)phenyl]piperidine](/img/structure/B13699233.png)
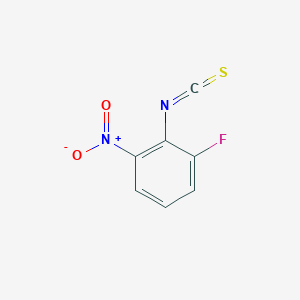
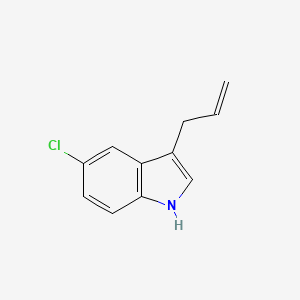
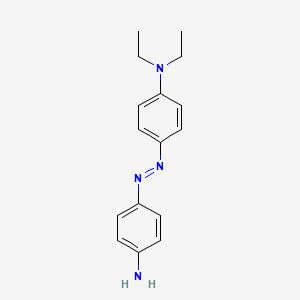
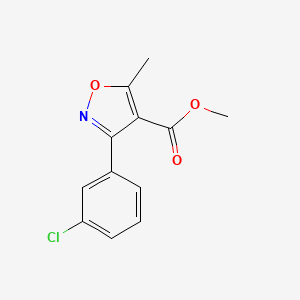
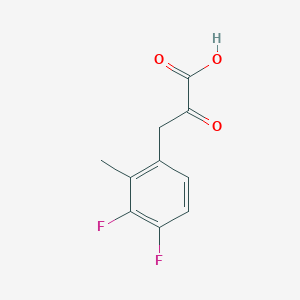
![tert-Butyl (S)-2-Amino-5-[[2-[(tert-Butoxycarbonyl)amino]ethyl]amino]-5-oxopentanoate](/img/structure/B13699270.png)
